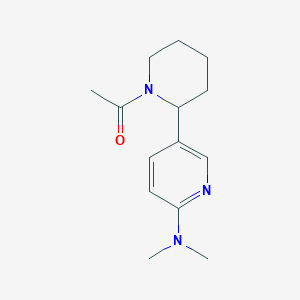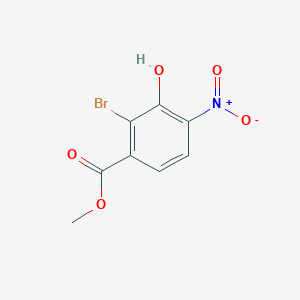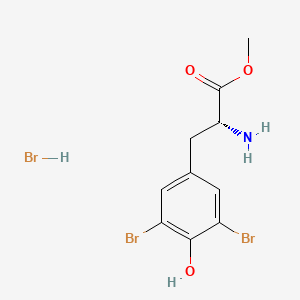
Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methyl ester group, an amino group, and a dibromo-hydroxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: The esterified product is subjected to amination to introduce the amino group at the alpha position relative to the carboxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient bromination and esterification.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or non-bromo derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include oxidative stress response and apoptosis.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-hydroxyphenylalanine: Similar structure but lacks the methyl ester group.
3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of the amino group.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
属性
分子式 |
C10H12Br3NO3 |
|---|---|
分子量 |
433.92 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrobromide |
InChI |
InChI=1S/C10H11Br2NO3.BrH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m1./s1 |
InChI 键 |
GUTXVNXIZDDAKC-DDWIOCJRSA-N |
手性 SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
规范 SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


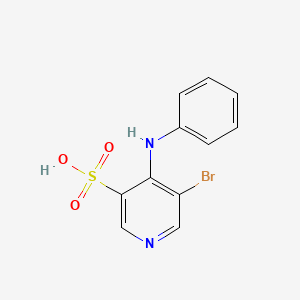
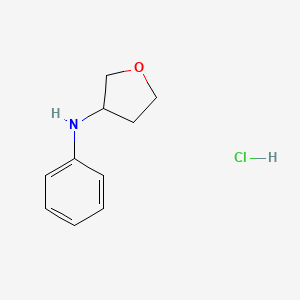
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
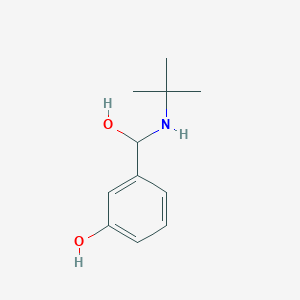


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)


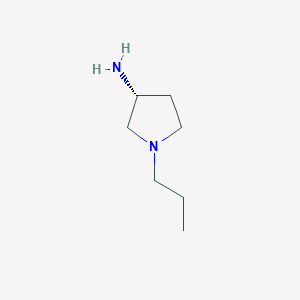
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)

